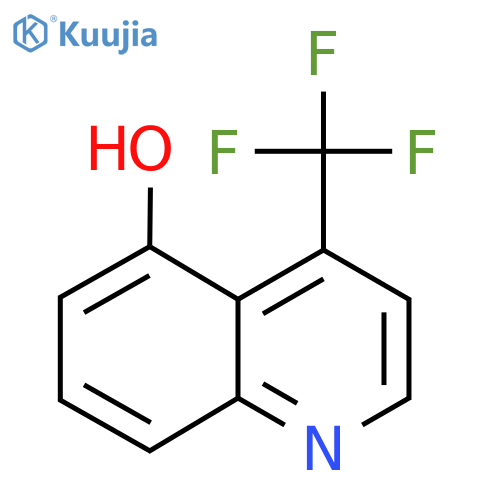Cas no 1261678-84-5 (5-Hydroxy-4-(trifluoromethyl)quinoline)

1261678-84-5 structure
商品名:5-Hydroxy-4-(trifluoromethyl)quinoline
CAS番号:1261678-84-5
MF:C10H6F3NO
メガワット:213.15595293045
CID:4822359
5-Hydroxy-4-(trifluoromethyl)quinoline 化学的及び物理的性質
名前と識別子
-
- 5-Hydroxy-4-(trifluoromethyl)quinoline
-
- インチ: 1S/C10H6F3NO/c11-10(12,13)6-4-5-14-7-2-1-3-8(15)9(6)7/h1-5,15H
- InChIKey: NGJUOXNNSWDJGX-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CN=C2C=CC=C(C=12)O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 231
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 33.1
5-Hydroxy-4-(trifluoromethyl)quinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189000991-500mg |
5-Hydroxy-4-(trifluoromethyl)quinoline |
1261678-84-5 | 98% | 500mg |
$1130.21 | 2023-09-03 | |
| Alichem | A189000991-250mg |
5-Hydroxy-4-(trifluoromethyl)quinoline |
1261678-84-5 | 98% | 250mg |
$754.64 | 2023-09-03 | |
| Alichem | A189000991-1g |
5-Hydroxy-4-(trifluoromethyl)quinoline |
1261678-84-5 | 98% | 1g |
$1943.28 | 2023-09-03 |
5-Hydroxy-4-(trifluoromethyl)quinoline 関連文献
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
S. Ahmed Chem. Commun., 2009, 6421-6423
1261678-84-5 (5-Hydroxy-4-(trifluoromethyl)quinoline) 関連製品
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
